Cas no 1804218-52-7 (3-Amino-2-methoxyphenylpropanal)
3-Amino-2-methoxyphenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-methoxyphenylpropanal
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- Inchi: 1S/C10H13NO2/c1-7(6-12)8-4-3-5-9(11)10(8)13-2/h3-7H,11H2,1-2H3
- InChI Key: QIUUDMLYWSZRJY-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=CC=1C(C=O)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 172
- XLogP3: 1.2
- Topological Polar Surface Area: 52.3
3-Amino-2-methoxyphenylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004940-250mg |
3-Amino-2-methoxyphenylpropanal |
1804218-52-7 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A014004940-500mg |
3-Amino-2-methoxyphenylpropanal |
1804218-52-7 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
| Alichem | A014004940-1g |
3-Amino-2-methoxyphenylpropanal |
1804218-52-7 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
3-Amino-2-methoxyphenylpropanal Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-Amino-2-methoxyphenylpropanal
3-Amino-2-methoxyphenylpropanal: A Comprehensive Overview
3-Amino-2-methoxyphenylpropanal (CAS No. 1804218-52-7) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which combines an aromatic ring with amino and methoxy substituents, along with an aldehyde group. The aromatic ring serves as the core framework, while the amino (-NH₂) and methoxy (-OCH₃) groups contribute to its functional diversity. The aldehyde group further enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 3-Amino-2-methoxyphenylpropanal involves a series of well-established organic reactions. Typically, the compound is derived from the corresponding phenol derivative through a sequence of methylation, amination, and oxidation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly enhance the production efficiency of this compound.
One of the most notable applications of 3-Amino-2-methoxyphenylpropanal is in the pharmaceutical industry. The compound serves as a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory agents and antioxidants. Recent studies have highlighted its potential as a precursor for developing novel drugs targeting neurodegenerative diseases. For example, researchers have demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways.
In addition to its pharmaceutical applications, 3-Amino-2-methoxyphenylpropanal has found significant use in agrochemicals. The compound's ability to interact with plant receptors makes it a valuable component in developing pesticides and herbicides with reduced environmental impact. Recent research has focused on optimizing its stability under varying environmental conditions to ensure prolonged efficacy in agricultural settings.
The electronic properties of 3-Amino-2-methoxyphenylpropanal also make it an attractive candidate for applications in material sciences. Its conjugated system allows for efficient electron transport, making it suitable for use in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and flexible electronics. Preliminary studies indicate that incorporating this compound into OLED structures can enhance device performance by improving charge transport properties.
From a structural perspective, the aromatic ring of 3-Amino-2-methoxyphenylpropanal plays a crucial role in determining its reactivity and stability. The presence of the amino group introduces nucleophilic character, while the methoxy group imparts electron-donating properties through resonance effects. This combination creates a dynamic balance between electron-rich and electron-deficient regions within the molecule, facilitating diverse chemical transformations.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 3-Amino-2-methoxyphenylpropanal. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation across its aromatic system, which contributes to its high reactivity in electrophilic substitution reactions. These findings have been instrumental in designing more efficient synthetic routes for this compound.
In conclusion, 3-Amino-2-methoxyphenylpropanal (CAS No. 1804218-52-7) is a multifaceted organic compound with wide-ranging applications across various industries. Its unique structure and functional groups make it an invaluable tool in drug discovery, agrochemical development, and material science innovation. As research continues to uncover new potentials for this compound, it is poised to play an even more critical role in advancing modern science and technology.
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